L-Alanine-beta-alanine
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Overview
Description
L-Alanine-beta-alanine is a compound that combines two amino acids: L-alanine and beta-alanine. L-alanine is an alpha-amino acid involved in protein synthesis and glucose metabolism, while beta-alanine is a non-proteinogenic amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle and brain tissue
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis often involves the reaction of ammonia with beta-propiolactone . This method requires high temperatures and pressures, as well as strongly acidic or alkaline conditions . Biological methods, on the other hand, utilize microorganisms such as bacteria and fungi to produce beta-alanine from precursors like L-aspartate . These methods are more environmentally friendly and have the advantage of mild reaction conditions and higher specificity .
Industrial Production Methods
In industrial settings, the production of beta-alanine is often carried out using recombinant Escherichia coli strains engineered to express key enzymes involved in the biosynthesis pathway . This approach allows for high-yield production under controlled conditions, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
L-Alanine-beta-alanine undergoes various chemical reactions, including:
Transamination: Beta-alanine can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine.
Decarboxylation: L-aspartate can be decarboxylated to produce beta-alanine.
Substitution: Beta-alanine can participate in substitution reactions to form derivatives like beta-alanine betaine.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate (PLP) as a cofactor for decarboxylation and transamination reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.
Major Products
The major products formed from these reactions include malonate-semialdehyde, L-alanine, and various beta-alanine derivatives like beta-alanine betaine .
Scientific Research Applications
L-Alanine-beta-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Alanine-beta-alanine involves several pathways:
Carnosine Synthesis: Beta-alanine is the rate-limiting precursor for carnosine synthesis in muscles.
Neuronal Uptake: Beta-alanine can replace gamma-aminobutyric acid (GABA) in neuronal uptake, potentially acting as a false transmitter.
Metabolic Pathways: Beta-alanine is involved in the metabolism of pyrimidines and the synthesis of coenzyme A (CoA) and acyl carrier protein.
Comparison with Similar Compounds
L-Alanine-beta-alanine can be compared with other similar compounds:
L-Alanine: An alpha-amino acid involved in protein synthesis and glucose metabolism.
Beta-Alanine: A non-proteinogenic amino acid involved in carnosine synthesis and muscle endurance.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter that beta-alanine can replace in neuronal uptake.
The uniqueness of this compound lies in its combination of properties from both L-alanine and beta-alanine, making it a versatile compound with applications in various fields.
Properties
Molecular Formula |
C6H14N2O4 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-aminopropanoic acid;3-aminopropanoic acid |
InChI |
InChI=1S/2C3H7NO2/c1-2(4)3(5)6;4-2-1-3(5)6/h2H,4H2,1H3,(H,5,6);1-2,4H2,(H,5,6) |
InChI Key |
NKWMMEIEWUEFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N.C(CN)C(=O)O |
Origin of Product |
United States |
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